REACTION_CXSMILES
|
[OH2:1].S(=O)(=O)(O)O.C=O.[NH2:9][C:10]1[C:23]2[C:22](=[O:24])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:25])[C:14]=2[C:13](Cl)=[CH:12][C:11]=1[Cl:27]>O>[NH2:9][C:10]1[C:23]2[C:22](=[O:24])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:25])[C:14]=2[C:13]([OH:1])=[CH:12][C:11]=1[Cl:27] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Cl)Cl
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, over about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
This solution is then heated to 60°-65° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated for 1 hour to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at this temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with hot water
|
Type
|
CUSTOM
|
Details
|
the product is dried in vacuo at 80°-90° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |